molecular formula C17H25N5O4S2 B2643693 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034376-11-7

4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2643693
CAS No.: 2034376-11-7
M. Wt: 427.54
InChI Key: NFSJGCHVJMYTBC-UHFFFAOYSA-N
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Description

4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a useful research compound. Its molecular formula is C17H25N5O4S2 and its molecular weight is 427.54. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 4-((4-(1H-pyrazol-1-yl)phenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H22N4O2S2
  • Molecular Weight : 366.50 g/mol

The compound features a piperidine ring, a pyrazole moiety, and a phenylsulfonamide group, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that sulfonamide derivatives, particularly those containing pyrazole structures, exhibit a wide range of biological activities, including:

  • Anticancer Activity : Various studies have documented the antiproliferative effects of pyrazole derivatives against cancer cell lines. For instance, compounds similar to the one have shown IC50 values indicating significant inhibitory effects on cell proliferation in vitro .
  • Antimicrobial Effects : Sulfonamides are traditionally recognized for their antibacterial properties. The compound's structural components suggest potential efficacy against various bacterial strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including carbonic anhydrase and acetylcholinesterase, which are critical in various physiological processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Protein Kinases : Similar pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . This suggests that the compound may also possess similar inhibitory properties.
  • Inhibition of Bacterial Growth : The sulfonamide moiety is known to interfere with bacterial folate synthesis, thereby exerting antimicrobial effects .
  • Anti-inflammatory Properties : Some studies have highlighted the anti-inflammatory potential of sulfonamide compounds, which may be relevant in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

Recent studies have demonstrated the biological activity of related pyrazole-sulfonamide compounds:

StudyCompoundActivityIC50 Value
Pyrazole-sulfonamide derivativeAntiproliferative against U937 cells5 µM
N-(1H-pyrazol-4-yl)-pyrimidin derivativesCDK2 inhibition0.005 µM
Piperidine-sulfonamide derivativesAntibacterial against Salmonella typhiIC50 = 0.63 µM

These findings illustrate the potential therapeutic applications of the compound in oncology and infectious diseases.

Properties

IUPAC Name

N,N-dimethyl-4-[[(4-pyrazol-1-ylphenyl)sulfonylamino]methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S2/c1-20(2)28(25,26)21-12-8-15(9-13-21)14-19-27(23,24)17-6-4-16(5-7-17)22-11-3-10-18-22/h3-7,10-11,15,19H,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSJGCHVJMYTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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